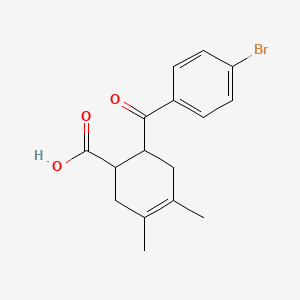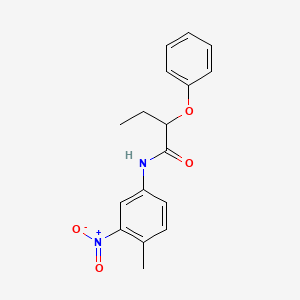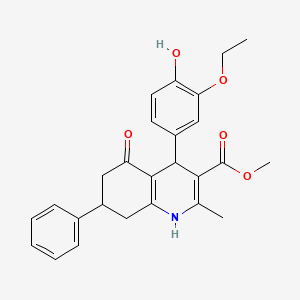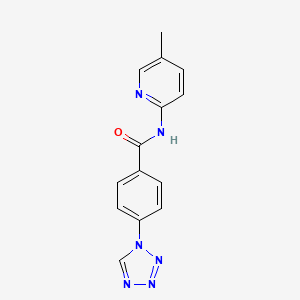
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, also known as BRB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BRB is a member of the cyclohexene carboxylic acid family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to bind to the active site of COX-2 and inhibit its activity, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid inhibits the growth of cancer cells, including breast, prostate, and lung cancer cells. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human cytomegalovirus (HCMV). In addition, 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in lab experiments is its low toxicity. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to be relatively safe at concentrations up to 100 μM in vitro. Another advantage of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is its stability in aqueous solutions, which allows for easy storage and handling. However, one of the limitations of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to dissolve and measure accurately.
将来の方向性
There are several future directions for the research on 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. One potential direction is the development of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as arthritis and cardiovascular disease. Another potential direction is the investigation of the antitumor and antiviral properties of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in vivo. Furthermore, the elucidation of the molecular mechanism of action of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid could lead to the development of more potent and selective COX-2 inhibitors.
合成法
The synthesis of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves the reaction between 4-bromobenzoyl chloride and 3,4-dimethyl-3-cyclohexene-1-carboxylic acid in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the final product can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学的研究の応用
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity can lead to the suppression of inflammation, which is a hallmark of many chronic diseases, such as arthritis, cancer, and cardiovascular disease.
特性
IUPAC Name |
6-(4-bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-9-7-13(14(16(19)20)8-10(9)2)15(18)11-3-5-12(17)6-4-11/h3-6,13-14H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLOZSJOWBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)


![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
